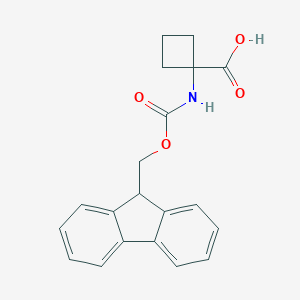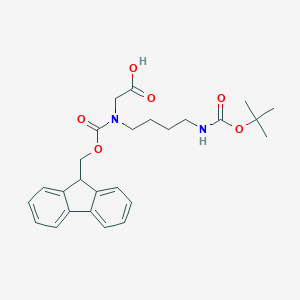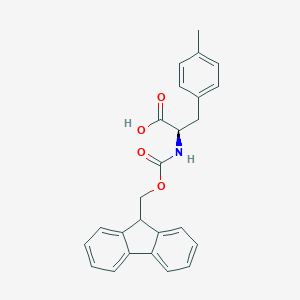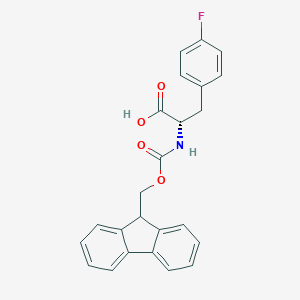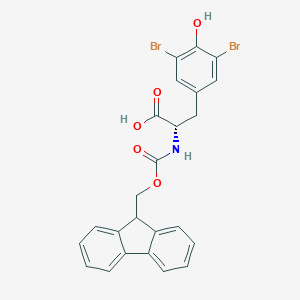
Fmoc-3,5-dibromo-L-tyrosine
Vue d'ensemble
Description
Fmoc-3,5-dibromo-L-tyrosine is an Fmoc protected tyrosine derivative . It has a molecular weight of 561.23 . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Synthesis Analysis
Fmoc-3,5-dibromo-L-tyrosine is synthesized from L-Tyrosine . The Fmoc group is typically removed with a base such as pyridine .Molecular Structure Analysis
The IUPAC name for Fmoc-3,5-dibromo-L-tyrosine is (2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid . The InChI code for the compound is 1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 .Chemical Reactions Analysis
Fmoc-3,5-dibromo-L-tyrosine is used in proteomics studies and solid phase peptide synthesis techniques . It is a precursor for the formation of iodinated thyroid hormones .Physical And Chemical Properties Analysis
Fmoc-3,5-dibromo-L-tyrosine is a white crystal . It has a melting point of 184-193°C . The compound should be stored at 0-8°C .Applications De Recherche Scientifique
Fmoc-3,5-dibromo-L-tyrosine is an Fmoc protected tyrosine derivative . The Fmoc group is a common protective group in organic chemistry, used in the synthesis of peptides . Here are some potential applications:
-
Peptide Synthesis
-
Proteomics Studies
-
Synthesis of Bioactive Peptides
-
Drug Discovery
- Fmoc-3,5-dibromo-L-tyrosine could potentially be used in drug discovery . By incorporating this amino acid into peptides, researchers can create new compounds with unique properties .
- The specific methods would involve peptide synthesis and subsequent testing of the peptides for biological activity .
-
Chemical Biology Research
-
Material Science
-
Synthesis of Leu-EnkephalinAmide
- Fmoc-3,5-dibromo-L-tyrosine can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water .
- This involves the step-by-step addition of amino acids to a growing peptide chain which is attached to insoluble polymer beads .
- The specific outcomes would depend on the particular peptide being synthesized and its intended use .
-
Synthesis of Amino Acid Derivatives
-
Research Use
- Fmoc-3,5-dibromo-L-tyrosine is often used for research purposes .
- It can be used in a variety of experiments, including those investigating protein structure and function, peptide synthesis, and more .
- The specific methods and outcomes would depend on the particular research question being investigated .
-
Material Science
Safety And Hazards
Orientations Futures
Fmoc-3,5-dibromo-L-tyrosine is a common metabolite of L-Tyrosine in marine organisms, particularly in sponges, and serves as the basic structural element for an important class of marine bromotyrosine alkaloids, with potent antimicrobial, antitumor, and antimalarial activities . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Propriétés
IUPAC Name |
(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAVNNURVZYVLW-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Br2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462524 | |
| Record name | Fmoc-3,5-dibromo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3,5-dibromo-L-tyrosine | |
CAS RN |
201484-26-6 | |
| Record name | Fmoc-3,5-dibromo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







